Methyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Beschreibung
Methyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a fused thieno[2,3-c]pyridine core. This bicyclic system combines a thiophene and a partially saturated pyridine ring, with key substituents including:
- A 6-benzyl group (phenylmethyl) attached to the tetrahydrothieno-pyridine scaffold.
- A 2-(3-methylisoxazole-5-carboxamido) group, introducing an amide-linked isoxazole moiety.
- A methyl ester at position 3, enhancing solubility via its hydrochloride salt form.
Eigenschaften
IUPAC Name |
methyl 6-benzyl-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S.ClH/c1-13-10-16(28-23-13)19(25)22-20-18(21(26)27-2)15-8-9-24(12-17(15)29-20)11-14-6-4-3-5-7-14;/h3-7,10H,8-9,11-12H2,1-2H3,(H,22,25);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERJGRJLIBKLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound’s thieno[2,3-c]pyridine core distinguishes it from simpler heterocycles like thiophene or benzene found in analogs. highlights that nitrogen-containing heterocycles (e.g., pyridine) are generally less favorable for adenosine A1 receptor allosteric enhancement compared to thiophene or benzene .
Substituent Analysis
Table 1: Structural and Functional Group Comparison
Key Observations:
- Position 2 Substitution: PD 81,723 requires a 2-amino group for allosteric activity .
- Aromatic Substituents : The 3-trifluoromethylphenyl group in PD 81,723 optimizes activity , whereas the user’s compound features a 6-benzyl group , which may sterically hinder receptor binding.
- Electron-Withdrawing Groups : The methyl ester in the user’s compound could enhance solubility but reduce membrane permeability compared to PD 81,723’s ketone.
Structure-Activity Relationship (SAR) Insights
- Thiophene vs. Fused Systems: indicates that nitrogen-containing heterocycles (e.g., pyridine) reduce allosteric enhancement .
- Substitution Patterns: 4/5-Position Substitution: Alkyl groups at the 4-position of thiophene (e.g., PD 81,723’s 4,5-dimethyl) enhance activity . The user’s compound lacks analogous substitutions on the thieno-pyridine. Amide vs. Amino Groups: The carboxamido group’s NH may mimic the 2-amino group’s hydrogen bonding, but its orientation and electronic profile likely differ, affecting receptor interactions.
Pharmacological Implications
- Allosteric Enhancement vs. Competitive Antagonism : PD 81,723 exhibits a high ratio of allosteric enhancement to competitive antagonism . The user’s compound’s structural differences (e.g., isoxazole carboxamido, benzyl group) may shift this balance, necessitating experimental validation.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
